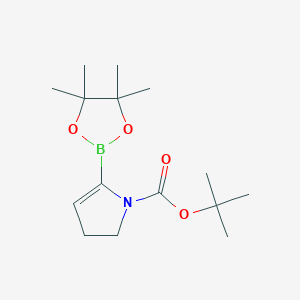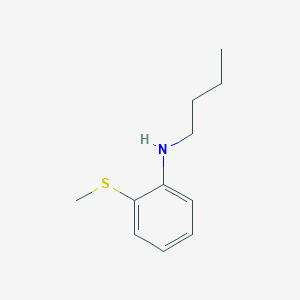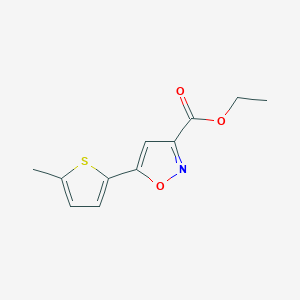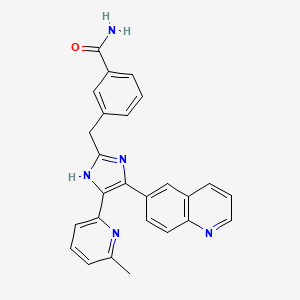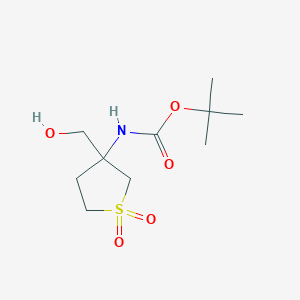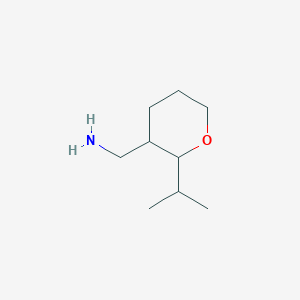
2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine is a heterocyclic aromatic compound that contains bromine, fluorine, chlorine, and methyl substituents on a pyrimidine ring
Méthodes De Préparation
The synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a suitable pyrimidine precursor, followed by the introduction of the bromo and fluoro substituents on the phenyl ring. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources under controlled temperatures and solvents to achieve the desired product.
Analyse Des Réactions Chimiques
2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, potentially targeting various biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-Bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine include other halogenated pyrimidines and phenyl derivatives. These compounds share structural similarities but may differ in their specific substituents and resulting properties. For example:
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
- 3-(3-Bromo-4-fluorophenyl)propanoic acid
Propriétés
Formule moléculaire |
C11H7BrClFN2 |
|---|---|
Poids moléculaire |
301.54 g/mol |
Nom IUPAC |
2-(3-bromo-4-fluorophenyl)-4-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7BrClFN2/c1-6-4-10(13)16-11(15-6)7-2-3-9(14)8(12)5-7/h2-5H,1H3 |
Clé InChI |
NZUAKEHNEUOBQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C2=CC(=C(C=C2)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


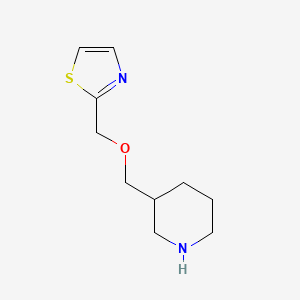
![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)

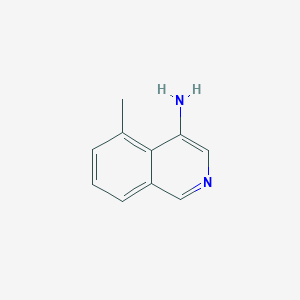
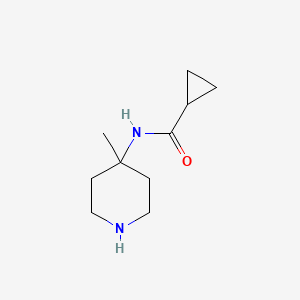
![5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate](/img/structure/B15279726.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)

